molecular formula C20H20BrN3O3 B2752883 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one CAS No. 899950-66-4

1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2752883
CAS No.: 899950-66-4
M. Wt: 430.302
InChI Key: YBFJMAQBTHYWSR-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound that features a pyrazinone core with substituted bromophenyl and dimethoxyphenylethyl groups

Scientific Research Applications

1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazinone core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones.

    Substitution reactions: Introduction of the bromophenyl group can be done via electrophilic aromatic substitution.

    Amine coupling: The dimethoxyphenylethyl group can be introduced through nucleophilic substitution or coupling reactions with amines.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one
  • 1-(4-fluorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one

Comparison:

  • Uniqueness : The presence of the bromine atom in 1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one may confer unique electronic and steric properties compared to its chloro and fluoro analogs. This can affect its reactivity and interaction with biological targets.
  • Reactivity : Bromine is a larger atom compared to chlorine and fluorine, which can influence the compound’s reactivity in substitution reactions.
  • Biological Activity : The different halogen atoms can lead to variations in biological activity, potentially making the bromine-substituted compound more or less effective in certain applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3/c1-26-17-8-3-14(13-18(17)27-2)9-10-22-19-20(25)24(12-11-23-19)16-6-4-15(21)5-7-16/h3-8,11-13H,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFJMAQBTHYWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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